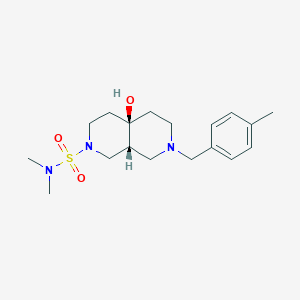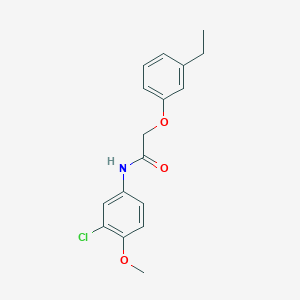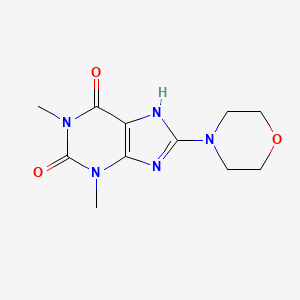![molecular formula C21H20N2O2 B5690807 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5690807.png)
1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide, also known as PEPA, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential as a research tool. PEPA is a positive allosteric modulator of the AMPA receptor, a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. In
Mécanisme D'action
1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide acts as a positive allosteric modulator of the AMPA receptor by binding to a specific site on the receptor that is distinct from the glutamate binding site. This results in an increase in the activity of the receptor, leading to enhanced synaptic transmission and plasticity. 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide has been shown to selectively enhance the activity of AMPA receptors that contain the GluA2 subunit, which is important for the regulation of calcium influx and the prevention of excitotoxicity.
Biochemical and Physiological Effects
1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide enhances the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) in hippocampal neurons, indicating an increase in the activity of AMPA receptors. In vivo studies have shown that 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide enhances long-term potentiation (LTP) in the hippocampus, a cellular mechanism that is important for learning and memory. 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide as a research tool is its selectivity for GluA2-containing AMPA receptors. This allows researchers to selectively enhance the activity of a specific subtype of AMPA receptor, which can provide insights into the role of these receptors in synaptic plasticity and memory formation. However, one limitation of using 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are a number of future directions for research on 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide. One area of interest is the development of more potent and selective positive allosteric modulators of AMPA receptors. This could lead to the development of novel therapeutics for neurological disorders that are associated with a dysfunction of AMPA receptors. Another area of interest is the study of the long-term effects of 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide on synaptic plasticity and memory formation. This could provide insights into the mechanisms underlying these processes and could lead to the development of new treatments for memory disorders. Finally, the use of 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide in combination with other drugs could provide a more comprehensive understanding of the role of AMPA receptors in neurological disorders.
Méthodes De Synthèse
1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-iodoaniline with ethynylmagnesium bromide to form 3-(phenylethynyl)aniline. This intermediate is then reacted with 4-piperidone to form 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide. The final product can be purified using column chromatography and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide has been widely used as a research tool in the field of neuroscience due to its ability to selectively enhance the activity of AMPA receptors. This has led to a better understanding of the role of AMPA receptors in synaptic plasticity and memory formation. 1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide has also been used to study the mechanisms underlying various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
1-[3-(2-phenylethynyl)benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c22-20(24)18-11-13-23(14-12-18)21(25)19-8-4-7-17(15-19)10-9-16-5-2-1-3-6-16/h1-8,15,18H,11-14H2,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADGEKLDZMXLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC(=C2)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Phenylethynyl)benzoyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5690724.png)

![methyl 4-[(4-methoxyphenoxy)methyl]benzoate](/img/structure/B5690734.png)
![{3-(2-methoxyethyl)-1-[(1-phenylcyclopentyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5690742.png)
![3-fluoro-N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5690754.png)
![5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5690767.png)
![4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5690770.png)
![4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5690784.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[2-(difluoromethoxy)benzoyl]piperidine](/img/structure/B5690800.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B5690815.png)
![9-(5-isoxazolylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690819.png)

![(4aR*,7aS*)-1-ethyl-4-[(4-methyl-2-pyridin-3-ylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5690838.png)
